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Compound of Interest

Compound Name: Butylcycloheptylprodigiosin

Cat. No.: B15136177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Prodigiosins, a family of natural red pigments characterized by a common tripyrrole skeleton,

have garnered significant attention in the scientific community for their diverse and potent

biological activities.[1][2] Beyond the native compound, a growing number of synthetic analogs

have been developed to enhance efficacy, reduce toxicity, and explore structure-activity

relationships. This guide provides an objective, data-driven comparison of the anticancer,

antimicrobial, and immunosuppressive activities of key synthetic prodigiosin analogs, offering a

valuable resource for researchers in drug discovery and development.

Anticancer Activity: A Cytotoxic Showdown
Prodigiosins exert their anticancer effects through the induction of apoptosis, or programmed

cell death, in a variety of cancer cell lines.[2][3] The synthetic analog Obatoclax (GX15-070)

has been a frontrunner in clinical development, acting as a pan-inhibitor of the anti-apoptotic

Bcl-2 protein family.[4][5] However, recent studies have revealed that other synthetic

derivatives may exhibit superior cytotoxicity.

Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for

prodigiosin and several synthetic analogs against various cancer cell lines. Lower IC50 values

indicate greater potency.
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Compound Cell Line Cancer Type
IC50 (nM) after
72h

Reference

Prodigiosin RT-112
Urothelial

Carcinoma
73.8 [2]

RT-112res

(cisplatin-

resistant)

Urothelial

Carcinoma
41.1 [2]

Obatoclax

mesylate
RT-112

Urothelial

Carcinoma
172 [2]

RT-112res

(cisplatin-

resistant)

Urothelial

Carcinoma
36.0 [2]

Prodiginine 16ba

(methyl-

substituted)

RT-112
Urothelial

Carcinoma
26.4 [2]

RT-112res

(cisplatin-

resistant)

Urothelial

Carcinoma
18.8 [2]

Prodigiosin (PG) HCT116 Colon Cancer > 60,000 [6]

A549 Lung Cancer 1300 [7]

MDA-MB-231 Breast Cancer 200 [3]

Mono-

brominated

Prodigiosin (PG-

Br)

HCT116 Colon Cancer 17,000 [3]

Di-brominated

Prodigiosin (PG-

Br2)

HCT116 Colon Cancer 14,000 [3]

Key Findings:
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A-ring substituted prodiginines with methyl groups have demonstrated superior anticancer

activity against cisplatin-resistant urothelial cancer cells compared to both prodigiosin and

Obatoclax.[2]

Bromination of the prodigiosin core can influence cytotoxicity, though the parent compound,

prodigiosin, was found to be more potent against the HCT116 colon cancer cell line in one

study.[3]

Obatoclax shows comparable or slightly better activity than prodigiosin against cisplatin-

resistant cells, highlighting its potential in treating resistant tumors.[2]

Antimicrobial Activity: Combating Pathogens
Prodigiosins have also been recognized for their ability to inhibit the growth of a range of

pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of this

activity, with lower values indicating greater efficacy.

Compound Bacterium Gram Stain MIC (µg/mL) Reference

Prodigiosin
Pseudomonas

aeruginosa
Negative 4 - 16 [8]

Staphylococcus

aureus
Positive 8 [8]

Chromobacteriu

m violaceum
Negative 4 [8]

Escherichia coli Negative 15.9 (µM) [9]

Klebsiella

pneumoniae
Negative 22.6 (µM) [9]

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

Positive 73.6 (µM) [9]

Key Findings:
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Prodigiosin demonstrates broad-spectrum antibacterial activity against both Gram-positive

and Gram-negative bacteria.[8][9]

In some studies, prodigiosin has shown excellent bactericidal activity, with MIC values in the

low microgram per milliliter range, which is comparable to or even better than some

conventional antibiotics.[8]

Immunosuppressive Activity: Modulating the
Immune Response
Certain prodigiosin analogs have shown potent immunosuppressive properties, offering

potential therapeutic applications in autoimmune diseases and organ transplantation. A key

mechanism of action is the inhibition of the JAK-3 (Janus kinase 3) signaling pathway, which is

crucial for T-cell proliferation.[1][10]

One of the most promising synthetic analogs in this area is PNU-156804.

Compound Activity Target Reference

PNU-156804
Potent

immunosuppressant

JAK-3

phosphorylation
[1][10]

Key Findings:

Synthetic prodigiosin derivatives can exert potent and specific immunosuppressive effects by

targeting the JAK-3 signaling pathway, a mechanism distinct from currently used

immunosuppressive drugs.[1][10]

The development of analogs like PNU-156804 highlights the potential for creating targeted

immunosuppressive therapies with potentially fewer side effects.[1]

Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key

signaling pathway affected by prodigiosins and a general workflow for evaluating their

biological activity.
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Caption: Apoptosis induction pathway targeted by prodigiosin analogs.
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Caption: General experimental workflow for comparing prodigiosin analogs.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are summaries of the standard protocols used to assess the biological activities of

prodigiosin analogs.

Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of the synthetic prodigiosin

analogs and incubated for a specified period (e.g., 72 hours).

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of

formazan crystals by viable cells.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for
MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Compound Dilution: Two-fold serial dilutions of the synthetic prodigiosin analogs are

prepared in a liquid growth medium in a 96-well plate.

Bacterial Inoculation: A standardized suspension of the test bacterium is added to each well.

Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g.,

37°C for 24 hours).

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the bacterium.

Immunosuppressive Activity: Lymphocyte Proliferation
Assay
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This assay measures the ability of a compound to inhibit the proliferation of lymphocytes,

typically stimulated by a mitogen.

Lymphocyte Isolation: Lymphocytes are isolated from peripheral blood or spleen.

Cell Culture: The isolated lymphocytes are cultured in a 96-well plate in the presence of a

mitogen (e.g., phytohemagglutinin or concanavalin A) to stimulate proliferation.

Compound Treatment: Serial dilutions of the synthetic prodigiosin analogs are added to the

cultures.

Proliferation Measurement: After a set incubation period, a marker of cell proliferation, such

as [3H]-thymidine, is added. The amount of incorporated radioactivity is measured to quantify

the extent of cell division. Alternatively, a non-radioactive colorimetric assay can be used.

EC50 Calculation: The concentration of the compound that inhibits lymphocyte proliferation

by 50% (EC50) is determined.

Conclusion
The synthetic analogs of prodigiosin represent a promising class of compounds with a wide

range of therapeutic applications. Head-to-head comparisons of their biological activities are

essential for identifying lead candidates for further development. The data presented in this

guide indicate that specific structural modifications to the prodigiosin scaffold can significantly

enhance anticancer and immunosuppressive activities. Continued research into the synthesis

and evaluation of novel prodigiosin derivatives is warranted to fully exploit their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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